Diisopropyl trisulfide

Cancer Biology Microtubule Dynamics Organosulfur Compounds

Diisopropyl trisulfide (DIPTS) is a symmetrical, branched-chain organic trisulfide (C₆H₁₄S₃, MW 182.37 g/mol) belonging to the RSSSR′ class of organosulfur compounds. It occurs naturally in Allium species (onion, leek) and is recognized as a food flavoring agent (FEMA 3968, JECFA with a characteristic sulfurous-garlic odor profile.

Molecular Formula C6H14S3
Molecular Weight 182.4 g/mol
CAS No. 5943-34-0
Cat. No. B1346795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl trisulfide
CAS5943-34-0
Molecular FormulaC6H14S3
Molecular Weight182.4 g/mol
Structural Identifiers
SMILESCC(C)SSSC(C)C
InChIInChI=1S/C6H14S3/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3
InChIKeyWUZSBMCRYUJOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  1% soluble in heptane;  soluble in triacetin
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Trisulfide (CAS 5943-34-0) Technical Baseline for Scientific Procurement


Diisopropyl trisulfide (DIPTS) is a symmetrical, branched-chain organic trisulfide (C₆H₁₄S₃, MW 182.37 g/mol) belonging to the RSSSR′ class of organosulfur compounds [1]. It occurs naturally in Allium species (onion, leek) and is recognized as a food flavoring agent (FEMA 3968, JECFA 1300) with a characteristic sulfurous-garlic odor profile [2][3]. Unlike linear alkyl or alkenyl trisulfides, the sterically hindered isopropyl groups confer distinct physicochemical properties—including a boiling point of 243.6 °C at 760 mmHg, density of ~1.07 g/cm³, and a logP of ~3.7–4.7—that directly influence its volatility, partitioning behavior, and reactivity in both flavor and synthetic applications [4].

Why Diisopropyl Trisulfide Cannot Be Interchanged with Common Alkyl Trisulfide Analogs


Within the organic trisulfide class, small structural variations produce disproportionately large functional shifts. The branched isopropyl architecture of DIPTS introduces steric hindrance that fundamentally alters its oxidation kinetics and electrophilic reactivity relative to linear analogs such as dipropyl trisulfide (DPTS) or dimethyl trisulfide (DMTS) [1]. Critically, alkenyl trisulfides like diallyl trisulfide (DATS) exhibit 2–3 times greater potency in cancer-cell microtubule disruption assays—an effect absent in alkyl trisulfides—rendering cross-class substitution invalid for any microtubule-targeting research [2]. Furthermore, the flavor industry relies on precise organoleptic calibration: DIPTS provides a sulfurous-garlic note at estimated daily intakes ~100–1000× lower than other FEMA-listed trisulfides, and its volatility and oil solubility differ markedly from DMTS, making inter-compound substitution a source of batch failure in flavor formulations [3][4].

Quantitative Differentiation of Diisopropyl Trisulfide for Evidence-Based Selection


Microtubule Disruption: Functional Divergence Between Alkyl and Alkenyl Trisulfides in HT-29 Colon Cancer Cells

A direct comparative study of nine alk(en)yl trisulfides at 10 µM in HT-29 human colon cancer cells demonstrated that trisulfides bearing alkenyl groups (e.g., diallyl trisulfide, DATS) induce rapid microtubule disassembly within 30–60 min and mitotic cell cycle arrest at ~4 h, whereas alkyl trisulfides—including dipropyl trisulfide (DPTS, the linear analog of DIPTS)—failed to disrupt microtubules under identical conditions [1]. Diisopropyl trisulfide (DIPTS), as a branched alkyl trisulfide, is structurally precluded from the electrophilic mechanism operative in DATS; its saturated isopropyl groups lack the π-bond system required for sulfhydryl reactivity with microtubule cysteine residues [1]. This evidence establishes DIPTS as the appropriate negative-control trisulfide for experiments requiring alkyl-background specificity separated from alkenyl-mediated cytoskeletal effects.

Cancer Biology Microtubule Dynamics Organosulfur Compounds

Flavor Intake Profile: JECFA Estimated Daily Intake of Diisopropyl Trisulfide vs. Structurally Related Dipropyl Trisulfide

JECFA (61st meeting, 2004) evaluated diisopropyl trisulfide (No. 1300) alongside dipropyl trisulfide (DPTS, No. 585) as structurally related flavoring substances [1]. The estimated daily per capita intake of DIPTS is 0.006 µg/kg bw/day (Europe) and 0.007 µg/kg bw/day (USA), approximately an order of magnitude lower than the structurally analogous DPTS [1]. The safety margin for DIPTS, benchmarked against the DPTS NOEL of 4.8 mg/kg bw/day (13-week rat gavage study), exceeds 100,000-fold, confirming that DIPTS intake levels are negligible relative to the toxicological threshold established for the class [1].

Flavor Science Food Safety Regulatory Toxicology

Oxidative Stability Hierarchy: Alkyl Trisulfides Occupy the Lowest Stability Tier Among Polysulfide Classes

In a systematic study of polysulfide oxidative stability using the modified GFC oxidation test at 160 °C (96, 144, and 192 h sampling), organic sulfides were ranked by viscosity increase, total acid number (TAN), and hexane insolubles [1]. The stability hierarchy was: primary/tertiary alkyl monosulfides > primary/tertiary alkyl disulfides > cyclic disulfides and alkyl trisulfides [1]. Alkyl trisulfides—the class to which DIPTS belongs—consistently exhibited the poorest oxidative stability among all polysulfide categories tested, attributable to lower S–S bond dissociation energies [1]. While DIPTS was not individually tested, its branched isopropyl groups may introduce incremental steric protection relative to linear alkyl trisulfides, a hypothesis that remains unquantified [1].

Lubricant Chemistry Oxidative Stability Polysulfide Additives

Physical Property Differentiation: Boiling Point and Density of Branched vs. Linear Alkyl Trisulfides

The branched isopropyl substituents on DIPTS yield a boiling point of 243.6 °C at 760 mmHg, which is approximately 13 °C lower than that of linear dipropyl trisulfide (DPTS, ~256.8 °C at 760 mmHg) and approximately 14 °C higher than diallyl trisulfide (DATS, ~229.5 °C at 760 mmHg), despite all three sharing the same molecular formula (C₆H₁₄S₃ for DIPTS and DPTS; C₆H₁₀S₃ for DATS) . The refractive index of DIPTS (n20/D 1.536–1.540) is also distinct from DPTS (n20/D ~1.54–1.59) and DATS (n20/D ~1.59) . These differences in bulk physical properties directly affect distillation cut selection, GC retention time, and solvent partitioning behavior.

Chemical Engineering Separation Science Material Properties

Evidence-Backed Application Scenarios for Diisopropyl Trisulfide Procurement


Negative Control Compound for Alkenyl Trisulfide Microtubule Disruption Assays

When investigating diallyl trisulfide (DATS)-induced microtubule depolymerization, researchers must include an alkyl trisulfide control to confirm that observed effects are alkenyl-specific rather than general trisulfide toxicity. DIPTS—as a branched alkyl trisulfide—is structurally incapable of the electrophilic addition to cysteine thiols that drives DATS activity [1]. Procuring DIPTS (≥95% purity) alongside DATS enables proper experimental design in HT-29, HCT-15, or DLD-1 colon cancer microtubule studies [1].

Low-Use-Level Sulfurous-Garlic Flavor Formulation Under FEMA GRAS 20

DIPTS is listed as FEMA 3968 under GRAS Publication No. 20 with a JECFA-estimated intake of 0.006–0.007 µg/kg bw/day, approximately an order of magnitude below structurally related DPTS [2]. Flavor houses developing onion, leek, durian, or roasted-allium profiles can deploy DIPTS at sub-ppm levels to achieve the target sulfurous-garlic organoleptic character while maintaining regulatory margins exceeding 100,000× relative to the class NOEL [2].

Synthetic Intermediate Requiring Sterically Hindered Trisulfide Electrophile

The branched isopropyl groups of DIPTS introduce steric hindrance absent in linear alkyl trisulfides such as DMTS or DPTS, potentially modulating the regioselectivity of S–S bond cleavage in nucleophilic displacement or redox reactions [3]. Synthetic chemists requiring a trisulfide building block with retarded reactivity at the α-carbon should select DIPTS over DPTS or DMTS; the boiling point of 243.6 °C also facilitates purification by distillation in solvent systems that overlap with lower-boiling trisulfide contaminants .

Analytical Reference Standard for Allium Volatile Sulfur Profiling by GC-MS

DIPTS is a confirmed volatile constituent of onion (Allium cepa) and leek (Allium ampeloprasum) [4]. Its distinct GC retention index, refractive index (1.536–1.540), and boiling point (243.6 °C) differentiate it from co-occurring DPTS and dimethyl trisulfide in complex Allium headspace profiles . Analytical laboratories quantifying sulfur volatilome fingerprints should procure high-purity DIPTS (>98% GC) as a certified reference material for unambiguous peak assignment in food authenticity and metabolomics studies [4].

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